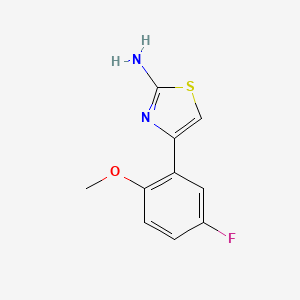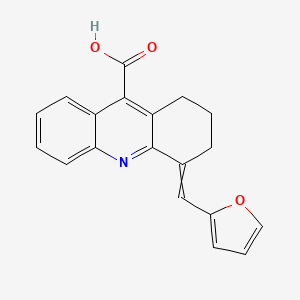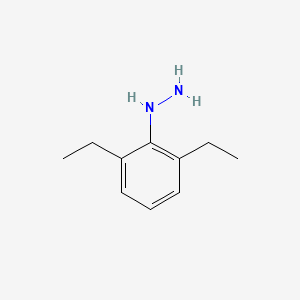
2-(4-Bromo-2-chlorophenoxy)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related halogenated compounds typically involves the reaction of halogenated phenols with other chemicals. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate and 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate are synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid and 3-nitrobenzoic acid, respectively, using potassium or sodium carbonate in DMF medium at room temperature . These methods could potentially be adapted for the synthesis of "2-(4-Bromo-2-chlorophenoxy)propanohydrazide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated compounds is often confirmed using techniques such as IR spectroscopy and single-crystal X-ray diffraction studies . These methods provide detailed information about the geometrical parameters of the molecules. For example, the structure of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one was extensively studied using single-crystal X-ray diffraction and Hirshfeld surface analysis .
Chemical Reactions Analysis
The chemical reactions of halogenated compounds can lead to the formation of various products, especially under high-temperature conditions. For example, the high-temperature oxidation and pyrolysis of a mixture of 2-chlorophenol and 2-bromophenol result in the formation of a range of products, including dibenzo-p-dioxins, dibenzofurans, and brominated and chlorinated phenols . These reactions are influenced by the presence of halogens, which can affect the concentration of radicals and the yield of certain products.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are influenced by their molecular structure. The presence of halogen atoms can affect properties such as polarity, boiling point, and reactivity. The conformational analysis of halohydrins, like 1-chloro- and 1-bromo-2-propanol, shows that the orientation of the halogen and hydroxyl groups can have a significant impact on the molecule's properties . Additionally, the separation of diastereoisomers of a halogenated compound using supercritical fluid chromatography demonstrates the importance of physical properties in analytical chemistry .
Aplicaciones Científicas De Investigación
- Specific Scientific Field: Coordination Chemistry
- Summary of the Application: The compound “2-(4-Bromo-2-chlorophenoxy)propanohydrazide” has been used in the synthesis of a coordination polymer of Ni(II). This coordination compound, denoted as [NiCl2L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide; 2-PrOH is isopropanol), was obtained for the first time .
- Methods of Application or Experimental Procedures: The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis . It was determined that the coordination compound exhibits a polymeric structure .
- Results or Outcomes: The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen . The oxygen of the molecule of isopropanol, the chlorine atom, and two chlorine atoms serve as bridges between two metal atoms .
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNFXQJEWVQEOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=C(C=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397110 |
Source


|
| Record name | 2-(4-bromo-2-chlorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenoxy)propanohydrazide | |
CAS RN |
588679-51-0 |
Source


|
| Record name | 2-(4-bromo-2-chlorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

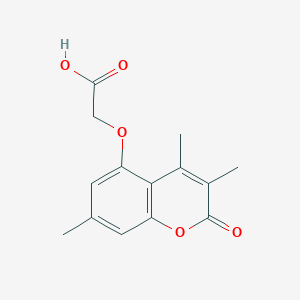
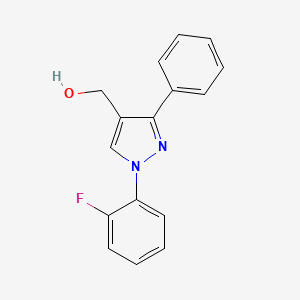
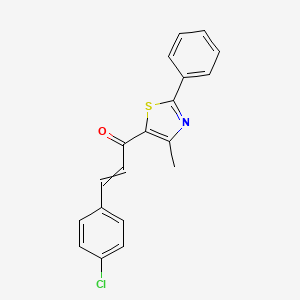
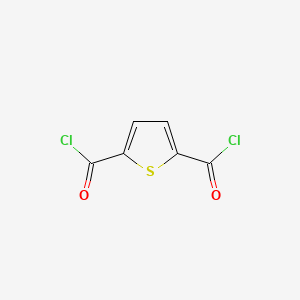
![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)
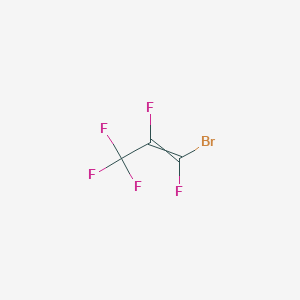
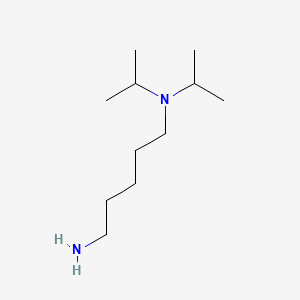
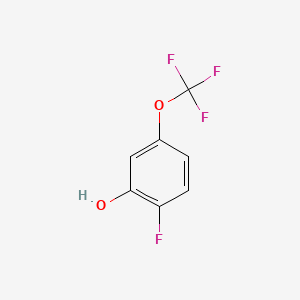
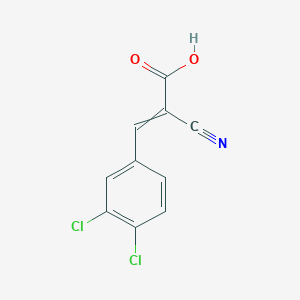
![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)
